(S)-2-Methoxy-4-(pyrrolidin-2-yl)aniline
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Overview
Description
(S)-2-Methoxy-4-(pyrrolidin-2-yl)aniline is a compound that features a methoxy group, a pyrrolidine ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methoxy-4-(pyrrolidin-2-yl)aniline typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method starts with the preparation of (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile from S-proline via chloroacetylation, followed by amidation and dehydration . The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methoxy-4-(pyrrolidin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group yields an amine.
Scientific Research Applications
(S)-2-Methoxy-4-(pyrrolidin-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Methoxy-4-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a five-membered nitrogen-containing ring.
Proline: An amino acid with a pyrrolidine ring.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.
Uniqueness
(S)-2-Methoxy-4-(pyrrolidin-2-yl)aniline is unique due to the presence of both a methoxy group and an aniline moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-methoxy-4-[(2S)-pyrrolidin-2-yl]aniline |
InChI |
InChI=1S/C11H16N2O/c1-14-11-7-8(4-5-9(11)12)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6,12H2,1H3/t10-/m0/s1 |
InChI Key |
IHNHLUNFWUHRBK-JTQLQIEISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2CCCN2)N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CCCN2)N |
Origin of Product |
United States |
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